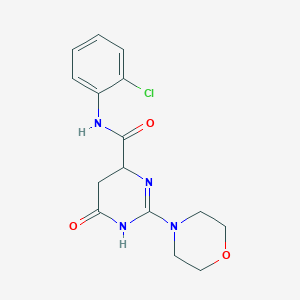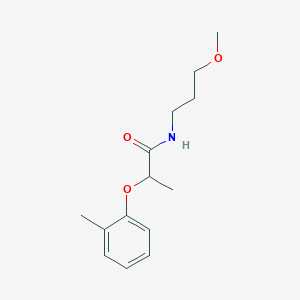![molecular formula C13H16N2OS B4775482 4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4775482.png)
4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Übersicht
Beschreibung
4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific molecular targets in cells. In one study, the compound was found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. This inhibition led to cell cycle arrest and apoptosis in cancer cells. In another study, the compound was found to inhibit the growth of fungal cells by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects
4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. In one study, the compound was found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In another study, the compound was found to inhibit the activity of chitin synthase, which is essential for the synthesis of fungal cell walls. This inhibition led to the disruption of the cell membrane and subsequent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in lab experiments include its potential therapeutic properties, ease of synthesis, and availability of various synthetic methods. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. One direction is the investigation of its potential therapeutic properties against other types of cancer and fungal infections. Another direction is the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy. Additionally, the development of novel synthetic methods for the compound can lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion
In conclusion, 4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound with potential therapeutic properties. The compound has been synthesized using various methods and has shown promising results in scientific research applications. Its mechanism of action involves the interaction with specific molecular targets in cells, leading to various biochemical and physiological effects. Although the compound has some limitations, there are several future directions for its study, including the investigation of its potential therapeutic properties against other types of cancer and fungal infections and the optimization of its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has shown potential therapeutic properties in scientific research applications. The compound has been studied for its anticancer, antifungal, and antibacterial activities. In one study, the compound was found to exhibit potent anticancer activity against human liver cancer cells by inducing cell cycle arrest and apoptosis. In another study, the compound showed significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-propoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-7-16-12-11-9-5-3-4-6-10(9)17-13(11)15-8-14-12/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIPOCQCISNBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4775406.png)
![6-ethoxy-4-{[4-(4-vinylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4775410.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4775418.png)
![4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)
![1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4775434.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B4775450.png)
![N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4775457.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4775463.png)
![ethyl 4-cyano-5-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4775471.png)



